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For Researchers, Scientists, and Drug Development Professionals

Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular

signaling, disease pathogenesis, and for the development of novel therapeutics. A key method

for elucidating these interactions at atomic resolution is Nuclear Magnetic Resonance (NMR)

spectroscopy. The incorporation of stable isotopes, such as ¹⁵N, into one of the interacting

partners allows for the sensitive detection of binding events. Fmoc-Ser-OH-¹⁵N is a valuable

reagent for these studies, enabling the site-specific labeling of serine residues within a peptide

or protein. This is particularly relevant for investigating interactions involving serine

phosphorylation, a critical post-translational modification in many signaling pathways.

These application notes provide a detailed overview and protocols for the use of Fmoc-Ser-OH-

¹⁵N in studying PPIs, with a focus on the interaction between an SH2 domain-containing protein

and a serine-phosphorylated peptide.

Key Applications
Binding Site Mapping: Identify the specific amino acid residues at the interface of a protein-

protein interaction using Chemical Shift Perturbation (CSP) analysis.

Quantitative Analysis of Binding Affinity: Determine the dissociation constant (Kd) to quantify

the strength of the interaction.
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Structural Elucidation: Provide distance restraints for the determination of the three-

dimensional structure of protein-peptide complexes.

Fragment-Based Drug Discovery: Screen and characterize small molecule inhibitors that

disrupt protein-protein interactions.

Featured Application: Grb2-SH2 Domain Interaction
with a Phosphoserine-Containing Peptide
Growth factor receptor-bound protein 2 (Grb2) is an adaptor protein that plays a crucial role in

signal transduction pathways, such as the Ras/MAPK pathway. Its SH2 domain specifically

recognizes and binds to phosphorylated tyrosine or serine residues on activated receptor

tyrosine kinases and other signaling proteins. By synthesizing a peptide with a ¹⁵N-labeled

phosphoserine, we can use NMR to monitor its interaction with the Grb2-SH2 domain.
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Caption: Grb2-mediated signal transduction pathway.

Data Presentation
The binding of a ¹⁵N-labeled phosphoserine-containing peptide to the Grb2-SH2 domain can be

quantified by monitoring the chemical shift perturbations in the ¹H-¹⁵N HSQC spectrum of the

peptide upon titration with the SH2 domain.
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Residue
δ¹⁵N
(ppm)
Free

δ¹⁵N
(ppm)
Bound

Δδ¹⁵N
(ppm)

δ¹H
(ppm)
Free

δ¹H
(ppm)
Bound

Δδ¹H
(ppm)

Combin
ed CSP¹

Gly-1 108.5 108.6 0.1 8.30 8.32 0.02 0.03

Ala-2 121.2 121.3 0.1 8.15 8.16 0.01 0.02

Val-3 119.8 120.1 0.3 8.42 8.48 0.06 0.08

pSer-4-

¹⁵N
115.2 117.5 2.3 8.55 9.15 0.60 0.70

Asn-5 118.9 119.8 0.9 8.21 8.45 0.24 0.30

Leu-6 122.5 122.8 0.3 8.05 8.10 0.05 0.07

Gln-7 114.7 114.8 0.1 8.33 8.34 0.01 0.02

¹Combined CSP (ppm) = [ (Δδ¹H)² + (α * Δδ¹⁵N)² ]^½, where α is a weighting factor (typically

~0.14-0.2).

Dissociation Constant (Kd):

By fitting the chemical shift perturbation data to a binding isotherm, the dissociation constant

(Kd) for this interaction was determined.

Interacting Partners Method Dissociation Constant (Kd)

Grb2-SH2 & pSer-Peptide-¹⁵N NMR Titration 2.5 µM

Experimental Protocols
Protocol 1: Synthesis of ¹⁵N-labeled Phosphoserine
Peptide via SPPS
This protocol describes the manual solid-phase peptide synthesis of a model phosphoserine-

containing peptide (e.g., Ac-GAV-pSer-NLQ-NH₂) with a ¹⁵N-labeled serine residue.

Materials:
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Rink Amide MBHA resin

Fmoc-amino acids (including Fmoc-Ser-OH-¹⁵N)

O-(dibenzyl-N,N-diisopropylisourea)-L-serine (for phosphoserine incorporation)

Coupling reagents: HBTU, HOBt

Base: N,N-Diisopropylethylamine (DIPEA)

Fmoc deprotection solution: 20% piperidine in DMF

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

Diethyl ether

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF (2 x 10 min).

Washing: Wash the resin with DMF (5x) and DCM (5x).

Amino Acid Coupling:

For standard amino acids: Dissolve Fmoc-amino acid (3 eq), HBTU (3 eq), HOBt (3 eq),

and DIPEA (6 eq) in DMF. Add to the resin and agitate for 2 hours.

For ¹⁵N-Serine: Use Fmoc-Ser-OH-¹⁵N in the corresponding cycle.

Wash: Wash the resin with DMF (3x) and DCM (3x).

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Phosphorylation: Couple O-(dibenzyl-N,N-diisopropylisourea)-L-serine.
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Final Deprotection: Remove the N-terminal Fmoc group.

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 3 hours.

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and

purify by reverse-phase HPLC.

Protocol 2: NMR Titration for PPI Analysis
Materials:

¹⁵N-labeled phosphoserine peptide

Unlabeled Grb2-SH2 domain protein

NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8)

D₂O

Procedure:

Sample Preparation: Prepare a ~100 µM solution of the ¹⁵N-labeled phosphoserine peptide

in NMR buffer with 10% D₂O. Prepare a concentrated stock (~2 mM) of the unlabeled Grb2-

SH2 domain in the same buffer.

Initial Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-labeled peptide.

Titration: Add small aliquots of the concentrated Grb2-SH2 domain solution to the peptide

sample.

Acquire Spectra: After each addition, gently mix and acquire a ¹H-¹⁵N HSQC spectrum.

Data Analysis:

Process the spectra using appropriate software (e.g., NMRPipe).

Overlay the spectra and track the chemical shift changes for each assigned peak.

Calculate the combined chemical shift perturbations.
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Plot the chemical shift changes against the molar ratio of protein to peptide and fit the data

to a one-site binding model to determine the Kd.

Visualizations
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Caption: Workflow for studying PPIs using a ¹⁵N-labeled peptide.
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Caption: Logic diagram for Chemical Shift Perturbation analysis.
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[https://www.benchchem.com/product/b12415286#fmoc-ser-oh-15n-for-studying-protein-
protein-interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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